N-(quinolin-5-yl)propanamide
Description
N-(quinolin-5-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linked to the 5-position of a quinoline ring. This article compares this compound with key analogs, focusing on structural variations, synthetic methodologies, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-quinolin-5-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXCBWHGIFXWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method is the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, which results in the formation of N-substituted propanamides . The reaction conditions often include the use of catalysts such as clay or ionic liquids, and can be performed under solvent-free conditions or using microwave irradiation for greener and more sustainable processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemo-selective reactions. The use of recyclable catalysts and one-pot reaction conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as copper or cobalt catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and pharmacological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with key amino acids in target proteins contributes to its biological activity .
Comparison with Similar Compounds
N-(Quinolin-3-yl)pentanamide Derivatives
Key Examples :
- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10g) Synthesis: Prepared via displacement of bromine in 5-bromo-N-(quinolin-3-yl)pentanamide with 1-(2,3-dichlorophenyl)piperazine under basic conditions, yielding 41% after dual chromatography . Properties: Molecular weight (M+H⁺): 457.20; NMR data confirm piperazine and pentanamide connectivity . Activity: Designed as a dopamine D3 receptor ligand, highlighting CNS applications .
- N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10c) Synthesis: Substitution with 1-(2-(trifluoromethyl)phenyl)piperazine resulted in lower yield (32%) due to purification challenges .
Structural Impact :
N-(Quinolin-6-yl)acetamide Derivatives
Key Examples :
- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Properties: LogP = 5.411, indicating moderate lipophilicity .
- (E)-2-(1-(4-Bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Properties: Higher logP (6.878) due to cyanamido substitution .
Structural Impact :
- Amide Type : Acetamide (2-carbon chain) vs. propanamide may reduce steric hindrance, enhancing target engagement.
Propanamide Derivatives with Quinoline Substitutions
Key Examples :
- N-[(8-Hydroxy-5-nitro-7-quinolinyl)-2-thienylmethyl]-propanamide Properties: Molecular weight 357.38; ≥97% purity. Nitro and hydroxy groups may confer redox activity or antimicrobial effects .
- N-[(5-Methylfuran-2-yl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide Properties: Includes a furan-methyl group and piperidine spacer; calculated logD (pH 7.4) = 1.28, suggesting favorable membrane permeability .
Structural Impact :
- Quinoline Position: 5-Substitution (vs. 3-, 6-, or 7-) alters electronic distribution and steric interactions.
- Hybrid Structures : Incorporation of heterocycles (e.g., furan, piperidine) diversifies biological targeting (e.g., protease or kinase inhibition) .
Data Table: Comparative Analysis of Quinoline Amide Derivatives
Research Findings and Implications
- Synthetic Challenges: Quinolin-3-yl derivatives require multi-step chromatography for purification, with yields influenced by arylpiperazine substituents (e.g., 32–41%) .
- Biological Relevance: Quinolin-3-yl pentanamides demonstrate dopamine receptor targeting, suggesting N-(quinolin-5-yl)propanamide could be optimized for similar CNS applications with shorter chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
